1-Bromo-3-n-butyloxy-4,5-difluorobenzene
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Overview
Description
1-Bromo-3-n-butyloxy-4,5-difluorobenzene is an organic compound characterized by a bromine atom, a butyloxy group, and two fluorine atoms attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-n-butyloxy-4,5-difluorobenzene can be synthesized through several methods:
Bromination: Starting with 1-n-butyl-3,5-difluorobenzene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: A nucleophilic substitution reaction can be performed on 1-bromo-3,5-difluorobenzene using n-butyl alcohol in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-n-butyloxy-4,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in the formation of a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products Formed:
Oxidation: 1-Bromo-3-n-butyloxy-4,5-difluorobenzoic acid.
Reduction: 1-Hydroxy-3-n-butyloxy-4,5-difluorobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-3-n-butyloxy-4,5-difluorobenzene is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3-n-butyloxy-4,5-difluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
1-Bromo-3-n-butyloxy-4,5-difluorobenzene is compared to other similar compounds to highlight its uniqueness:
1-Bromo-3,5-difluorobenzene: Lacks the butyloxy group, resulting in different reactivity and applications.
1-Bromo-3-n-propyloxy-4,5-difluorobenzene: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.
1-Bromo-3-n-pentyloxy-4,5-difluorobenzene: Longer alkyl chain, leading to variations in solubility and reactivity.
Properties
IUPAC Name |
5-bromo-1-butoxy-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-3-4-14-9-6-7(11)5-8(12)10(9)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMLFDOBXVPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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